3-{[Benzyl(methyl)amino]methyl}aniline
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines, with aniline (B41778) as the parent compound, are a cornerstone of organic chemistry. nih.gov The core structure consists of an amino group attached to an aromatic ring. nih.gov This arrangement leads to a rich and diverse reactivity profile. The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions, due to the lone pair of electrons on the nitrogen atom delocalizing into the benzene (B151609) ring. nih.gov
The compound 3-{[Benzyl(methyl)amino]methyl}aniline is a diamine, possessing two distinct amine functionalities. The primary amine (-NH₂) attached directly to the aromatic ring retains the characteristic properties of aniline, making the aromatic ring susceptible to electrophilic attack, primarily at the positions ortho and para to the amino group (positions 2, 4, and 6). The second is a tertiary amine, where the nitrogen is bonded to a methyl group, a benzyl (B1604629) group, and a methylene (B1212753) group attached to the aniline ring. This tertiary amine introduces a site of basicity and nucleophilicity, and the benzylic position offers pathways for other chemical transformations.
The meta-substitution pattern of the benzyl(methyl)amino]methyl group relative to the primary amine is a significant feature. Synthesizing meta-substituted anilines is a known challenge in organic chemistry because of the strong ortho- and para-directing nature of the amino group. beilstein-journals.org Therefore, the existence of this compound points towards specialized synthetic strategies that can overcome this inherent reactivity preference.
Significance of Substituted Anilines in Contemporary Organic Synthesis Research
Substituted anilines are of paramount importance in modern organic synthesis due to their versatility as building blocks and intermediates. They are foundational materials for the production of a vast array of high-value chemicals, including pharmaceuticals, agrochemicals, dyes, and polymers. acs.orguva.nl
In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules. acs.org Aniline derivatives are used in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and treatments for cardiovascular diseases. mdpi.com The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.
Furthermore, substituted anilines are crucial in materials science. They are monomers for the synthesis of polyanilines, a class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be tailored by the nature of the substituents on the aniline monomer. rsc.org
The dual functionality of this compound, with its primary and tertiary amine groups, presents opportunities for its use as a cross-linking agent in polymer synthesis or as a scaffold for creating more complex molecules with potential applications in catalysis or as ligands for metal complexes.
Current Research Landscape and Key Academic Challenges for This Compound Class
While specific research on this compound is not widely published, the broader research landscape for substituted anilines is vibrant and focused on addressing several key challenges.
A major area of research is the development of novel and efficient synthetic methods for the preparation of substituted anilines, particularly those with unconventional substitution patterns like the meta-arrangement. beilstein-journals.orgnih.gov Traditional methods often require harsh reaction conditions or multiple steps, leading to significant waste. uva.nl Modern research focuses on catalysis, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, to provide more direct and sustainable routes to these compounds. uva.nl For instance, researchers are actively developing methods for the direct amination of aromatic C-H bonds, which would represent a significant advance in the field.
Another challenge is achieving regioselectivity in the functionalization of aniline derivatives. The strong directing effect of the amino group often leads to mixtures of isomers that are difficult to separate. researchgate.net Strategies to control the position of incoming substituents, such as the use of directing groups or specialized catalysts, are a major focus of academic inquiry. nih.gov The synthesis of polysubstituted anilines with precise control over the substitution pattern remains a significant hurdle.
In the context of medicinal chemistry, a key challenge is to design aniline derivatives with improved metabolic stability and reduced toxicity. acs.org The aniline moiety itself can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. Research is ongoing to develop aniline isosteres—bioisosteric replacements that mimic the properties of aniline but have improved safety profiles. acs.org
The study of molecules like this compound, which contain multiple reactive sites, also presents the challenge of chemoselectivity—selectively reacting one functional group in the presence of another. Developing synthetic methods that can differentiate between the primary and tertiary amine groups in this molecule would be a valuable academic pursuit.
Structure
3D Structure
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(16)10-14/h2-10H,11-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJMUGYLMVMGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Elucidation
Primary Synthetic Routes to 3-{[Benzyl(methyl)amino]methyl}aniline
The construction of this compound is most commonly approached through methods that are well-established in the synthesis of substituted amines. These include the direct formation of the tertiary amine via reductive amination or a more controlled, stepwise functionalization of an appropriate aniline (B41778) precursor.
Reductive Amination Strategies for N-Methylated Tertiary Amine Formation
Reductive amination stands as a cornerstone for the synthesis of amines, offering a direct route to the target compound from carbonyl precursors. acs.orgnih.govresearchgate.netorganic-chemistry.org This strategy involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acs.orgnih.govresearchgate.net For the synthesis of this compound, a plausible reductive amination approach would involve the reaction of 3-aminobenzaldehyde (B158843) with N-methylbenzylamine.
The mechanism commences with the nucleophilic attack of the secondary amine (N-methylbenzylamine) on the carbonyl carbon of 3-aminobenzaldehyde, followed by dehydration to form an iminium ion. This intermediate is then reduced by a suitable hydride-donating agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their varying reactivity and selectivity. mdma.ch
A key challenge in reductive amination can be the formation of by-products. For instance, the reaction of benzaldehyde (B42025) with methylamine (B109427) can lead to the formation of both the desired secondary amine (N-methylbenzylamine) and the tertiary amine by-product (N-methyldibenzylamine) through a secondary reaction of the initial product with another molecule of the aldehyde. mdma.ch Careful control of reaction conditions, such as stoichiometry and temperature, is therefore crucial to maximize the yield of the desired tertiary amine.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Aminobenzaldehyde | N-Methylbenzylamine | Sodium Borohydride | Methanol | 0 - 25 | Not specified | mdma.ch |
| Benzaldehyde | Methylamine | Sodium Cyanoborohydride | Methanol | pH 6-7 | Not specified | mdma.ch |
This table presents plausible reaction conditions based on general reductive amination procedures, as a specific documented synthesis of the target compound via this exact route was not found in the searched literature.
Multi-Step Synthesis Approaches from Precursors
A multi-step synthesis offers a more controlled, albeit longer, pathway to this compound. This approach typically involves the sequential introduction of the required functional groups onto a readily available starting material. A logical starting point for such a synthesis is a commercially available 3-substituted benzene (B151609) derivative, such as 3-nitrobenzaldehyde (B41214) or 3-nitrobenzyl chloride.
One potential multi-step route begins with the reductive amination of 3-nitrobenzaldehyde with N-methylbenzylamine. This reaction would yield N-(3-nitrobenzyl)-N-methylbenzylamine. The nitro group, being a strong electron-withdrawing group, can then be selectively reduced to the corresponding primary amine. researchgate.netgychbjb.com Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.
Alternatively, a synthesis could commence with the formation of a key intermediate, 3-((methylamino)methyl)aniline. This intermediate can be synthesized and subsequently benzylated. The benzylation of the secondary amine can be achieved using benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Starting Material | Reagents | Intermediate | Final Step Reagents | Product | Reference |
| 3-Nitrobenzaldehyde | 1. N-Methylbenzylamine, NaBH₄2. H₂, Pd/C | N-(3-Nitrobenzyl)-N-methylbenzylamine | - | This compound | researchgate.netgychbjb.com |
| 3-Aminobenzylamine | 1. Formaldehyde, H₂/Pd-C2. Benzyl bromide, K₂CO₃ | 3-((Methylamino)methyl)aniline | Benzyl bromide, K₂CO₃ | This compound | cymitquimica.com |
This table outlines plausible multi-step synthetic pathways based on established organic transformations.
One-Pot and Tandem Synthesis Methods for Benzylamine (B48309) Derivatives
Modern synthetic chemistry increasingly favors one-pot or tandem reactions that combine multiple synthetic steps into a single operation, thereby improving efficiency and reducing waste. researchgate.netrsc.org The synthesis of benzylamine derivatives can be achieved through such streamlined processes. For example, a one-pot reductive amination of aldehydes with nitroarenes has been developed, which combines the reduction of the nitro group and the reductive amination of the aldehyde in a single reaction vessel. researchgate.netgychbjb.com
Another one-pot approach for the synthesis of N,N'-disubstituted guanidines has been reported, showcasing the efficiency of sequential reactions without the isolation of intermediates. scilit.com While not directly applied to the synthesis of this compound in the available literature, these methodologies highlight the potential for developing a one-pot synthesis of the target compound. Such a process could, for instance, involve the in-situ formation of 3-aminobenzaldehyde from a suitable precursor followed by immediate reductive amination with N-methylbenzylamine.
Advanced Catalytic Methods for Formation of Analogues
The field of organic synthesis is continually advancing, with the development of novel catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. These advanced methods are highly relevant for the synthesis of analogues of this compound and could potentially be adapted for the synthesis of the target compound itself.
Transition Metal-Catalyzed Coupling Reactions in Benzylamine Synthesis
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of amines. acs.orgnih.govresearchgate.netrsc.org Palladium-catalyzed cross-coupling reactions, for example, are widely used for the arylation of amines. While typically used to form bonds to sp²-hybridized carbons of an aromatic ring, related catalytic systems can also be employed for the N-alkylation of amines.
Cobalt-containing composites have been investigated for the catalytic reductive amination of aromatic aldehydes. researchgate.net These catalysts have shown high activity and selectivity in the reaction of various aldehydes with amines, including benzylamine, under hydrogen pressure. researchgate.net Such systems could offer a more sustainable and cost-effective alternative to precious metal catalysts for the synthesis of benzylamine derivatives.
Furthermore, copper-catalyzed three-component carboamination of styrenes has been developed for the direct assembly of benzylamine derivatives. nih.govacs.org This reaction involves the addition of an alkyl radical and an amine across a styrene (B11656) double bond, offering a novel disconnection for the synthesis of complex benzylamines.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Cobalt-based composites | Reductive Amination | Aromatic aldehydes, amines | High activity, selectivity | researchgate.net |
| Copper(I) salts | Carboamination | Styrenes, alkyltrifluoroborates, amines | Three-component coupling | nih.govacs.org |
| Palladium complexes | C-H Cross-Coupling | Benzylamines, aryl halides | Kinetic resolution of racemic benzylamines | chu-lab.org |
Stereoselective and Regioselective Synthesis Approaches
The development of stereoselective and regioselective synthetic methods is of paramount importance, particularly in the synthesis of chiral molecules for pharmaceutical applications. Asymmetric reductive amination, catalyzed by transition metals, has emerged as a powerful strategy for the synthesis of chiral amines. rsc.org
Palladium(II)-catalyzed C-H cross-coupling has been utilized for the kinetic resolution of racemic benzylamines. chu-lab.org This method not only separates the enantiomers but also introduces a new carbon-carbon bond, providing access to enantioenriched ortho-arylated benzylamines. chu-lab.org
Regioselective functionalization of anilines is another area of active research. acs.org While direct functionalization at the meta-position of an aniline derivative can be challenging due to the ortho- and para-directing nature of the amino group, various strategies have been developed to overcome this limitation. These include the use of directing groups or specialized catalytic systems that can favor meta-substitution. Such methods could be invaluable for the synthesis of analogues of this compound with diverse substitution patterns on the aniline ring.
Analysis of Reaction Conditions and Yield Optimization in Laboratory Synthesis
The synthesis of this compound, a secondary amine, is most commonly achieved through reductive amination. This well-established methodology involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. For the specific synthesis of this compound, the logical precursors are 3-aminobenzaldehyde and N-benzylmethylamine.
The optimization of this reaction is contingent on several critical parameters, including the choice of reducing agent, solvent, temperature, and reaction time. The interplay of these factors significantly influences the reaction's efficiency and the final yield of the desired product.
Reductive Amination: A Versatile Tool for Amine Synthesis
Reductive amination is a cornerstone of modern organic synthesis due to its versatility and broad substrate scope. masterorganicchemistry.comvaia.com The process can be performed in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are combined, or in a stepwise manner involving the pre-formation and isolation of the imine intermediate followed by its reduction. organic-chemistry.org The direct, one-pot approach is often preferred for its operational simplicity and efficiency. wikipedia.org
A variety of reducing agents can be employed in reductive amination, each with its own advantages and limitations. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comvaia.com Catalytic hydrogenation over metals like palladium or nickel is also a viable method. mdma.ch The selection of the reducing agent is crucial for achieving high yields and minimizing side reactions. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes, which can be advantageous in a one-pot reaction. masterorganicchemistry.com
Influence of Reaction Parameters on Yield
The choice of solvent can impact the rate of both imine formation and reduction. Solvents such as methanol, ethanol, and dichloromethane (B109758) are commonly used. mdma.ch The temperature of the reaction also plays a critical role; while higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts. Reaction time is another parameter that needs to be optimized to ensure complete conversion of the starting materials to the desired product.
To illustrate the potential impact of different reaction conditions on the yield of a reductive amination reaction for a structurally analogous compound, a hypothetical data set is presented below. This data is based on typical conditions reported for the synthesis of substituted N-benzylanilines and serves to demonstrate the principles of yield optimization.
Hypothetical Data for the Synthesis of a Substituted N-Benzylaniline via Reductive Amination
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 12 | 65 |
| 2 | NaBH₄ | Dichloromethane | 25 | 12 | 58 |
| 3 | NaBH₃CN | Methanol | 25 | 12 | 82 |
| 4 | NaBH₃CN | Methanol | 0 | 24 | 75 |
| 5 | NaBH(OAc)₃ | Dichloromethane | 25 | 8 | 91 |
| 6 | H₂/Pd-C | Ethanol | 25 | 18 | 88 |
This table is illustrative and based on general principles of reductive amination, not on specific experimental results for this compound.
From this hypothetical data, several trends can be observed that are generally applicable to reductive amination reactions. The use of sodium triacetoxyborohydride (Entry 5) in dichloromethane often leads to high yields and is a preferred reagent for many reductive amination protocols due to its mildness and selectivity. vaia.com Sodium cyanoborohydride (Entry 3) also provides good yields, particularly in protic solvents like methanol. masterorganicchemistry.com Catalytic hydrogenation (Entry 6) is another effective method, though it may require specialized equipment. The choice of solvent and temperature can also significantly impact the outcome, with optimal conditions varying depending on the specific substrates and reducing agent used.
In the laboratory synthesis of this compound, a systematic approach to optimizing these conditions would be necessary to maximize the yield and purity of the final product. This would likely involve screening different reducing agents, solvents, and reaction temperatures to identify the most efficient and robust synthetic protocol.
Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of 3-{[Benzyl(methyl)amino]methyl}aniline
The reactivity of this compound is primarily governed by the presence of two distinct amine functionalities and an activated aromatic ring. These features allow it to act as a nucleophile and undergo electrophilic substitution on the aromatic system.
Nucleophilic Properties of the Amine Functionalities
The molecule contains two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. The primary amine (-NH2) attached directly to the aromatic ring and the tertiary amine [-N(CH3)(CH2Ph)] exhibit different degrees of nucleophilicity. The lone pair on the primary aniline (B41778) nitrogen is delocalized into the benzene (B151609) ring, which reduces its availability and, consequently, its nucleophilicity compared to a typical alkylamine. The tertiary amine's lone pair is more localized and sterically hindered.
In reactions with electrophiles, the more nucleophilic center is generally expected to react preferentially. The relative nucleophilicity can be influenced by the reaction conditions, such as the solvent and the nature of the electrophile. For instance, in protonation reactions, both amines can act as bases to form ammonium (B1175870) salts. In alkylation or acylation reactions, the primary amine is often more reactive due to less steric hindrance, though the tertiary amine can also react to form a quaternary ammonium salt.
Electrophilic Aromatic Substitution on the Aniline Ring System
The primary amino group is a potent activating group for electrophilic aromatic substitution on the aniline ring. libretexts.orgbyjus.com It strongly donates electron density to the aromatic system through resonance, making the ring highly susceptible to attack by electrophiles. This activating effect is particularly pronounced at the ortho and para positions relative to the amino group. byjus.com
Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily. The directing effect of the primary amino group would favor the substitution at positions 2, 4, and 6 of the aniline ring. However, the existing substituent at the 3-position, the -[benzyl(methyl)amino]methyl} group, will also exert a steric and electronic influence on the regioselectivity of the substitution. Given the meta-position of this bulky group, electrophilic attack would be anticipated to predominantly occur at the positions ortho and para to the highly activating amino group.
It is important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions. libretexts.org To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group, for example, by converting it into an amide (e.g., an acetanilide) prior to the electrophilic substitution. The amide group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. libretexts.org
| Reaction Type | Typical Reagents | Expected Major Products |
| Bromination | Br2 in a polar solvent | 2,4,6-tribromo-3-{[benzyl(methyl)amino]methyl}aniline |
| Nitration | HNO3, H2SO4 | Mixture of ortho- and para-nitro derivatives |
| Sulfonation | Fuming H2SO4 | Mixture of ortho- and para-sulfonic acid derivatives |
Mechanistic Studies of Key Chemical Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry and studies on analogous compounds.
Kinetic Isotope Effect (KIE) Studies on Reaction Pathways
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. For electrophilic aromatic substitution on the aniline ring of this compound, a KIE would typically be observed if the C-H bond cleavage at the site of substitution is involved in the rate-determining step.
In a typical electrophilic aromatic substitution mechanism, the attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion) is usually the slow, rate-determining step. The subsequent deprotonation to restore aromaticity is fast. In such cases, replacing a hydrogen atom with a deuterium (B1214612) atom at the substitution site would result in a negligible KIE (kH/kD ≈ 1). If a significant primary KIE (kH/kD > 1) were to be observed, it would suggest that the C-H bond breaking is at least partially rate-limiting.
Characterization of Reaction Intermediates
The key intermediates in the electrophilic aromatic substitution reactions of this compound are the corresponding arenium ions (sigma complexes). These intermediates are carbocations and are stabilized by resonance, with the positive charge delocalized over the aromatic ring and, importantly, onto the nitrogen atom of the primary amino group. The ability of the amino group to delocalize the positive charge is a major contributor to its strong activating and ortho-, para-directing effects.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could potentially be used to observe these intermediates under specific conditions (e.g., at low temperatures in superacid media). The NMR spectrum of the arenium ion would show characteristic downfield shifts for the protons at the sp3-hybridized carbon bearing the electrophile and the remaining sp2-hybridized carbons.
Catalytic Activation and Directed Functionalization
The presence of the benzylamine (B48309) moiety opens up possibilities for catalytic activation and directed functionalization, particularly at the benzylic C-H position. Research on similar benzylamine derivatives has shown that C-H bonds can be selectively functionalized using transition metal catalysis. rsc.org
For example, palladium-catalyzed C-H arylation reactions could potentially be applied to this compound. In such a reaction, a directing group, which could be the aniline nitrogen itself or a pre-installed directing group, would coordinate to the metal catalyst and position it in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.
Investigations into C-H Activation and Amination Processes
The presence of benzylic C-H bonds in this compound makes it a prime candidate for C-H activation reactions. These reactions offer a direct and atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. The amino group within the molecule plays a crucial role in directing and facilitating these transformations.
Research into the C-H functionalization of benzylamines has revealed that the regioselectivity of the reaction can be finely tuned by the choice of catalytic system. For instance, in the context of Csp³–H arylation of benzylamines, the use of single electron transfer (SET) catalysis alone typically leads to functionalization at the N-methyl group. This is attributed to the formation of an aminium radical cation intermediate. However, the introduction of a hydrogen atom transfer (HAT) catalyst, in synergy with SET catalysis, can completely alter the regioselectivity, favoring arylation at the N-benzylic position. rsc.org This synergistic approach effectively suppresses the SET oxidation of the amine, and the resulting radical selectively abstracts a hydrogen atom from the benzylic position. rsc.org
In the case of this compound, this dual catalytic system could potentially enable selective functionalization at the benzylic C-H bond of the [benzyl(methyl)amino]methyl group. The general mechanism for such a transformation is depicted below:
Table 1: Proposed C-H Arylation of this compound via Synergistic SET/HAT Catalysis
| Step | Description | Intermediate |
| 1 | Oxidation of the HAT catalyst precursor to generate the active catalyst. | HAT catalyst radical |
| 2 | Hydrogen atom abstraction from the benzylic position of the substrate. | Substrate radical |
| 3 | Radical addition to an arylating agent. | Arylated radical intermediate |
| 4 | Reduction of the intermediate and regeneration of the photocatalyst. | Arylated product |
Furthermore, the aniline moiety of the molecule can direct C-H activation at the aromatic ring. Ligand-promoted, norbornene-mediated meta-C–H arylation has been demonstrated for a variety of anilines. nih.gov This methodology allows for the selective functionalization of the C-H bond at the meta position relative to the amino group, a traditionally challenging transformation. While direct studies on this compound are not prevalent, the established protocols for meta-C-H arylation of anilines suggest a viable pathway for the functionalization of its aniline ring. nih.gov
Amination processes involving benzylic amines are also of considerable interest. The amino group is a fundamental component of many bioactive molecules, and direct C-H amination provides an efficient route for their synthesis. rsc.org Late-stage amination of complex molecules containing benzylic C(sp³)-H bonds has been shown to be a powerful tool in medicinal chemistry. organic-chemistry.org
Role in Intermolecular and Intramolecular Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The structural features of this compound make it a versatile substrate for various cross-coupling protocols.
The aniline portion of the molecule is particularly amenable to intermolecular cross-coupling reactions. For example, the palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of anilines with aryl halides or triflates to form diarylamines. Similarly, Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the aniline ring, provided it is appropriately functionalized (e.g., as an aryl halide).
The benzylic amine functionality also participates in cross-dehydrogenative coupling (CDC) reactions. CDC enables the formation of a new bond between two C-H bonds under oxidative conditions, representing a highly efficient and environmentally benign synthetic strategy. beilstein-journals.org Compounds containing a benzyl (B1604629) moiety are known to be effective C-reagents in such transformations. beilstein-journals.org For instance, the oxidative C-O coupling of benzylamines with alcohols or carboxylic acids can proceed in the presence of a suitable catalyst. beilstein-journals.org
Table 2: Potential Intermolecular Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Functional Group Involved | Potential Product Type |
| Buchwald-Hartwig Amination | Aryl Halide | Aniline N-H | N-Aryl-3-{[benzyl(methyl)amino]methyl}aniline |
| Suzuki Coupling | Arylboronic Acid | Halogenated Aniline Ring | Arylated this compound |
| Cross-Dehydrogenative Coupling | Alcohol | Benzylic C-H | α-Alkoxy-3-{[benzyl(methyl)amino]methyl}aniline |
Intramolecular cross-coupling reactions involving derivatives of this compound could lead to the formation of novel heterocyclic structures. For example, if the aniline nitrogen were acylated with a group containing a suitably positioned leaving group, an intramolecular N-arylation could lead to the formation of a cyclic amine. Similarly, a properly functionalized side chain could undergo an intramolecular Heck reaction to form a new ring system fused to the aniline core. While specific examples involving this compound are not extensively documented, the principles of intramolecular cross-coupling are well-established and offer a predictive framework for its potential reactivity.
Derivatization and Functionalization Strategies for Research Applications
Synthesis of Novel Derivatives through Amidation and Alkylation Reactions
The presence of both a primary aromatic amine and a tertiary amine in 3-{[Benzyl(methyl)amino]methyl}aniline allows for selective functionalization through amidation and alkylation reactions. The differing nucleophilicity of the two nitrogen atoms—the aniline (B41778) nitrogen being less basic due to the delocalization of its lone pair into the aromatic ring, and the benzylic nitrogen being a non-basic tertiary amine—provides a basis for chemoselective modifications.
Selective N-acylation of the primary amino group is a common strategy to introduce amide functionalities. nih.gov This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides under controlled conditions. The resulting amide derivatives can exhibit altered electronic properties and introduce new hydrogen bonding capabilities. For instance, N-acylation can be performed using reagents like N-hydroxysuccinimide (NHS) esters, which are known to target primary amines. nih.gov
Alkylation of the primary amine can also be achieved, though it can be challenging to control the degree of alkylation, often leading to mixtures of secondary and tertiary amines. organic-chemistry.org However, selective mono-N-alkylation of aromatic amines can be accomplished using specific catalytic systems, such as manganese pincer complexes, which facilitate the reaction of anilines with alcohols. nih.gov Nitriles under hydrogenation conditions have also been shown to be effective alkylating agents for the selective N-alkylation of aromatic primary amines to yield the corresponding secondary amines. rsc.org
The table below illustrates potential amidation and alkylation products starting from this compound, based on established synthetic methodologies for related compounds.
| Starting Material | Reagent | Reaction Type | Potential Product |
| This compound | Acetyl chloride | Amidation | N-(3-{[Benzyl(methyl)amino]methyl}phenyl)acetamide |
| This compound | Benzyl (B1604629) alcohol, Mn catalyst | Alkylation | 3-{[Benzyl(methyl)amino]methyl}-N-benzylaniline |
| This compound | Benzonitrile, H2/Pd/C | Reductive Alkylation | N-Benzyl-3-{[benzyl(methyl)amino]methyl}aniline |
Introduction of Diverse Functional Groups for Ligand Design and Catalyst Scaffolds
The strategic introduction of diverse functional groups onto the this compound scaffold is crucial for its application in ligand design and the development of catalyst scaffolds. The bifunctional nature of the molecule allows for the creation of bidentate or polydentate ligands capable of coordinating with various metal centers.
By modifying the primary amino group, chelating moieties can be introduced. For example, reaction with salicylaldehyde (B1680747) would yield a Schiff base, which can act as a bidentate ligand. Further functionalization of the aromatic ring through electrophilic aromatic substitution can introduce additional donor atoms, leading to ligands with higher denticity and specific coordination geometries. The synthesis of bidentate ligands from aniline derivatives has been explored for the creation of transition metal complexes. nih.gov
Moreover, the benzylamine (B48309) portion of the molecule can also be modified. For instance, the benzyl group can be substituted with various functional groups to tune the steric and electronic properties of the resulting ligand or catalyst. Benzylamine derivatives have been utilized as nucleophilic catalysts in various organic transformations. organic-chemistry.org The development of innovative catalyst scaffolds is an active area of research, with a focus on creating diverse structures for applications in chemical biology. nih.gov
The following table presents examples of functional groups that could be introduced and their potential applications in ligand and catalyst design.
| Functional Group Introduced | Potential Application |
| Schiff base (from primary amine) | Bidentate ligand for transition metals |
| Phosphine group (on aromatic ring) | Ligand for cross-coupling catalysis |
| Chiral auxiliary (on benzyl group) | Asymmetric catalysis |
| Crown ether moiety | Ion-selective ligand |
Construction of Complex Polyfunctional Chemical Scaffolds Utilizing this compound as a Building Block
The unique structure of this compound makes it an ideal building block for the construction of more complex, polyfunctional chemical scaffolds. Its two reactive sites allow for its incorporation into larger molecular architectures through sequential or one-pot reactions.
One strategy involves using the primary amine for the construction of heterocyclic rings. For example, condensation reactions with dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles. These heterocyclic cores can then be further functionalized. Aminobenzoates, which are structurally related to the aniline portion of the target molecule, are known building blocks for the assembly of natural products. nih.gov The synthesis of polycyclic scaffolds from aniline derivatives through cyclization reactions is a well-established strategy. udel.edu
Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of macrocycles. By reacting the primary amine of one molecule with a suitable electrophile on another functionalized molecule, and subsequently cyclizing through another reaction involving a different part of the molecule, macrocyclic structures can be generated. The use of bifunctional building blocks is a key strategy in the design and synthesis of macrocycle libraries. researchgate.net The construction of complex polycyclic alkaloid scaffolds often relies on modular synthetic approaches using functionalized building blocks. nih.gov
The table below outlines potential complex scaffolds that could be synthesized using this compound.
| Scaffold Type | Synthetic Strategy | Potential Application |
| Benzimidazole derivative | Condensation with a carboxylic acid | Medicinal chemistry |
| Tetrahydroquinoline derivative | Cyclization with an alkene | Bioactive compounds |
| Macrocycle | Stepwise coupling and cyclization | Host-guest chemistry |
| Fused Polycyclic System | Intramolecular annulation | Materials science |
Development of Hybrid Molecules for Biomolecular Interaction Research
Hybrid molecules, which combine two or more pharmacophores or bioactive scaffolds, are a growing area of research for targeting complex biological systems. This compound can serve as a versatile scaffold for the development of such hybrid molecules, designed to interact with specific biomolecular targets like DNA or proteins.
The primary amino group can be used to attach moieties known to interact with biomolecules. For instance, acridine (B1665455) derivatives, which are known DNA intercalators, can be coupled to the aniline nitrogen to create potential DNA-targeting agents. nih.gov The synthesis of DNA intercalating agents often involves the coupling of a planar aromatic system to a carrier molecule. researchgate.net
Alternatively, the benzylamine portion can be modified to incorporate functionalities that target specific protein pockets. By attaching a known protein-binding ligand to the scaffold, hybrid molecules with dual-binding capabilities or enhanced target specificity can be developed. The design of molecules for specific protein-ligand interactions is a key aspect of drug discovery. nih.gov Benzylamine derivatives have been synthesized and evaluated for their potential as anti-mycobacterial agents. openmedicinalchemistryjournal.com
The following table provides examples of hybrid molecules that could be developed from this compound and their potential research applications.
| Hybrid Moiety | Target Biomolecule | Research Application |
| Acridine | DNA | Study of DNA intercalation |
| Biotin | Proteins (e.g., avidin) | Probes for protein detection and purification |
| Fluorescent dye | Biomolecules in general | Bioimaging and cellular localization studies |
| Known enzyme inhibitor | Specific enzyme | Development of bivalent or targeted inhibitors |
Spectroscopic and Structural Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-{[benzyl(methyl)amino]methyl}aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would be complex due to the two different benzene (B151609) rings. The protons on the 3-amino-substituted ring are predicted to appear in the range of δ 6.5-7.2 ppm, influenced by the electron-donating amino (-NH₂) group and the methylene (B1212753) bridge. The five protons of the unsubstituted benzyl (B1604629) ring would likely resonate in the more standard aromatic region of δ 7.2-7.4 ppm.
Key aliphatic signals would include a singlet for the N-methyl (N-CH₃) protons, anticipated around δ 2.2 ppm, and two distinct singlets for the two methylene (CH₂) groups. The benzylic methylene protons adjacent to the tertiary amine (N-CH₂-Ph) are expected around δ 3.5 ppm, while the other methylene bridge protons (Ar-CH₂-N) would likely appear at a similar chemical shift, around δ 3.5-3.6 ppm. The primary amine (-NH₂) protons would produce a broad singlet, typically around δ 3.7 ppm, though its position can vary with solvent and concentration. nih.govnih.gov
The ¹³C NMR spectrum provides information on the carbon framework. The N-methyl carbon is expected to produce a signal around δ 42 ppm. rsc.org The two methylene carbons are predicted to have signals in the δ 60-65 ppm range. The aromatic carbons would generate a series of signals between δ 113 and δ 150 ppm. The carbon bearing the amino group (C-NH₂) would be shifted upfield (around δ 113-115 ppm), while the quaternary carbons of the aromatic rings would also be clearly identifiable.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.2 (s, 3H) | ~42.0 |
| Ar-CH₂-N | ~3.5 (s, 2H) | ~62.0 |
| N-CH₂-Ph | ~3.6 (s, 2H) | ~61.5 |
| -NH₂ | ~3.7 (br s, 2H) | - |
| Aromatic C-H (aniline ring) | ~6.5 - 7.2 (m, 4H) | ~113.0 - 130.0 |
| Aromatic C-H (benzyl ring) | ~7.2 - 7.4 (m, 5H) | ~127.0 - 129.5 |
| Aromatic C-NH₂ | - | ~148.0 |
| Aromatic C-CH₂ | - | ~140.0 |
| Aromatic C-ipso (benzyl) | - | ~139.0 |
Note: This is a predictive table based on data from structural analogs. s = singlet, br s = broad singlet, m = multiplet.
To unambiguously assign each signal, 2D NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~2.2 ppm to the methyl carbon at ~42.0 ppm, and the methylene proton signals (~3.5-3.6 ppm) to their respective carbon signals (~61-62 ppm). It would also correlate each aromatic proton signal to its attached carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments. Key expected correlations would include:
The N-CH₃ protons (~2.2 ppm) showing correlations to both methylene carbons (~61.5 and ~62.0 ppm).
The Ar-CH₂-N protons (~3.5 ppm) showing correlations to the N-CH₃ carbon (~42.0 ppm), the other methylene carbon (~61.5 ppm), and aromatic carbons in the aniline (B41778) ring.
The N-CH₂-Ph protons (~3.6 ppm) showing correlations to the N-CH₃ carbon (~42.0 ppm), the other methylene carbon (~62.0 ppm), and the ipso-carbon of the benzyl ring (~139.0 ppm).
These correlations would allow for the complete and unequivocal assignment of the molecular structure.
Vibrational Spectroscopy Studies (FT-IR, Laser-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Laser-Raman techniques, provides valuable information about the functional groups present in a molecule. thermofisher.com These two methods are complementary; FT-IR is sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. surfacesciencewestern.com
The FT-IR spectrum of this compound would be dominated by features from the primary amine, the tertiary amine, and the aromatic rings.
N-H Vibrations: The primary amino group (-NH₂) is expected to show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. rockymountainlabs.com An N-H scissoring (bending) vibration should also be visible around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). rockymountainlabs.com
C=C and C-N Vibrations: Aromatic C=C stretching vibrations will produce several sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for both the tertiary amine and the aromatic amine are expected in the 1250-1350 cm⁻¹ range.
Aromatic Substitution Pattern: Strong bands in the 690-900 cm⁻¹ region, resulting from C-H out-of-plane bending, would be indicative of the meta-disubstituted aniline ring and the monosubstituted benzyl ring.
The Raman spectrum would also show these modes, but with different relative intensities. Notably, the symmetric stretching of the unsubstituted benzene ring would likely give a strong, sharp signal around 1000 cm⁻¹.
Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Frequency Range | Expected Raman Frequency Range |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (medium-strong) | 3300 - 3500 (weak) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| Aliphatic C-H Stretch | 2800 - 2980 (medium-strong) | 2800 - 2980 (medium) |
| N-H Bend (Scissoring) | 1600 - 1650 (strong) | 1600 - 1650 (weak) |
| Aromatic C=C Stretch | 1450 - 1600 (multiple, strong) | 1450 - 1600 (multiple, strong) |
| Aliphatic C-H Bend | 1350 - 1470 (medium) | 1350 - 1470 (medium) |
| C-N Stretch | 1250 - 1350 (strong) | 1250 - 1350 (medium) |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 (multiple, strong) | 690 - 900 (weak) |
Note: This is a predictive table based on data from structural analogs and general spectroscopic principles.
While detailed conformational analysis would require computational modeling alongside experimental data, vibrational spectra can offer initial insights. The flexibility of the two methylene bridges allows for multiple rotational conformers. Variations in the fingerprint region (below 1500 cm⁻¹) under different temperatures or in different solvents could suggest the presence of a conformational equilibrium, although this would require more in-depth study.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (C₁₅H₁₈N₂), the exact molecular weight is 226.1470 g/mol . In an electron ionization (EI) mass spectrum, a clear molecular ion peak (M⁺˙) would be expected at m/z = 226.
The fragmentation pattern is predicted to be dominated by cleavages at the bonds adjacent to the nitrogen atoms, which are points of structural weakness. The most prominent fragmentation pathways would likely be:
Benzylic Cleavage: The most favorable fragmentation would be the loss of a benzyl radical to form the tropylium (B1234903) cation, a very stable seven-membered aromatic ring, resulting in a base peak at m/z = 91 . nist.gov
Alpha-Cleavage: Cleavage of the C-C bond between the aniline ring and the methylene bridge would lead to the formation of a resonance-stabilized ion. A key fragment is expected from the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the [M - C₇H₇]⁺ ion at m/z = 135 (C₈H₁₁N₂⁺).
Further Fragmentation: The ion at m/z 135 could undergo further fragmentation, for example, by loss of the methyl group to yield a fragment at m/z = 120.
Predicted Major Mass Spectrometry Fragments
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 226 | [C₁₅H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 135 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 121 | [C₈H₁₁N]⁺ | Benzyl(methyl)amino-methylene ion |
Note: This is a predictive table based on fragmentation patterns of structural analogs. nih.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a premier analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and its packing within the crystal lattice. For a structurally complex molecule such as this compound, which contains multiple rotatable bonds and functional groups capable of various intermolecular interactions, X-ray crystallography is indispensable for a complete understanding of its solid-state properties.
While a specific, publicly documented crystal structure for this compound was not identified in the course of this review, the principles of crystallographic analysis allow for a detailed projection of its likely solid-state characteristics based on its constituent chemical moieties. Such an analysis is fundamental for predicting how the molecule organizes itself in a crystalline environment, which is governed by a delicate balance of intermolecular forces.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dictated by a combination of strong and weak intermolecular interactions, which collectively minimize the lattice energy. The molecule's structure features a primary amine (-NH2), a tertiary amine, and two aromatic rings, all of which are key players in forming a stable, three-dimensional supramolecular architecture.
The primary amine group on the aniline ring is a potent hydrogen bond donor, while the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor. Consequently, it is highly probable that the crystal structure would be stabilized by N-H···N hydrogen bonds, linking molecules into chains or more complex networks. Furthermore, the aromatic rings are electron-rich and can act as weak hydrogen bond acceptors, leading to the formation of N-H···π and C-H···π interactions.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Probable Significance |
| Hydrogen Bond | Aniline N-H | Tertiary Amine N | High |
| Hydrogen Bond | Aniline N-H | Phenyl Ring (π-system) | Moderate |
| C-H···π Interaction | Benzyl/Methyl C-H | Phenyl Ring (π-system) | Moderate |
| π-π Stacking | Aniline Ring | Benzyl Ring | High |
| Van der Waals | All atoms | All atoms | High (Collective) |
Investigation of Conformational Preferences in the Crystalline State
The molecule of this compound possesses significant conformational flexibility due to several single bonds that act as rotational axes. The specific conformation adopted in the crystalline state represents a low-energy state that is influenced by both intramolecular steric effects and the aforementioned intermolecular packing forces. preprints.org
The key degrees of rotational freedom are defined by specific torsion angles. The conformation of benzylamine (B48309) derivatives, for instance, is often characterized by the torsion angle around the C(aryl)-C(methylene) bond, which determines the orientation of the nitrogen substituent relative to the phenyl ring. colostate.edu In the solid state, this conformation is "frozen" into a single arrangement that allows for optimal crystal packing. The interplay between the molecule's inherent conformational preferences and the stabilizing effects of the crystal lattice determines the final structure. preprints.orgmdpi.com
A crystallographic analysis would precisely measure these torsion angles, providing a quantitative description of the molecule's shape. This information is crucial, as the conformation can influence the molecule's physical properties and its ability to interact with other molecules. The steric bulk of the benzyl and methyl groups on the tertiary amine will also impose constraints on the accessible conformations. preprints.org
Table 2: Key Torsion Angles Defining the Conformation of this compound
| Torsion Angle | Bond Axis | Description |
| τ1 | C(aniline ring) — C(methylene) | Defines the orientation of the aminomethyl group relative to the aniline ring. |
| τ2 | C(methylene) — N(tertiary) | Governs the spatial relationship between the aniline and benzyl moieties. |
| τ3 | N(tertiary) — C(benzyl) | Defines the orientation of the benzyl group relative to the N-methyl group. |
| τ4 | C(benzyl) — C(benzyl ring) | Determines the rotational position of the phenyl ring of the benzyl group. |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is known as the equilibrium geometry. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and identifying the most stable conformers.
For 3-{[Benzyl(methyl)amino]methyl}aniline, this analysis would reveal the most probable three-dimensional structure, including critical bond lengths, bond angles, and dihedral angles. However, specific optimized geometric parameters from DFT calculations for this compound are not available in published literature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govnih.govdergipark.org.tr A smaller gap generally implies higher reactivity. nih.govnih.gov
A theoretical study of this compound would calculate the energies of these orbitals and map their electron density distributions. This would indicate which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions. Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the searched literature.
Electrostatic Surface Potential (ESP) and Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.govnih.govnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
An MEP study of this compound would identify the nucleophilic sites (likely the nitrogen atoms) and electrophilic sites, providing insight into its intermolecular interactions. No specific MEP maps or calculated potential values for this molecule are available in the public domain.
Quantum Chemical Computations of Spectroscopic Parameters
Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are then compared with experimental spectra to aid in the assignment of signals to specific atoms.
A computational study would provide a table of predicted chemical shifts for each hydrogen and carbon atom in this compound. This data is currently unavailable in the scientific literature based on the conducted search.
Simulation of IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by probing its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands in both IR and Raman spectra. Comparing the simulated spectra with experimental results helps in the detailed assignment of each vibrational mode.
Theoretical simulations for this compound would generate its expected IR and Raman spectra, providing a vibrational fingerprint of the molecule. However, no such simulated spectra or detailed vibrational assignment tables have been published for this compound.
UV-Vis Spectral Parameter Calculation
The electronic absorption properties of this compound can be theoretically elucidated using Time-Dependent Density Functional Theory (TD-DFT), a workhorse method for predicting UV-Vis spectra of organic molecules. mdpi.comfaccts.de Computational studies on analogous aromatic amines, such as substituted anilines and benzylamines, provide a framework for understanding the expected spectral characteristics of the target molecule. mdpi.comresearchgate.net
Calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a polarized and diffuse basis set, for instance, 6-311++G(d,p), to accurately describe the electronic transitions. mdpi.combohrium.com The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating the spectral behavior in a solution phase, as solvent polarity can significantly influence the position of absorption maxima (λmax). mq.edu.au
The primary electronic transitions in molecules like this compound are expected to be of π → π* and n → π* character. The π → π* transitions typically exhibit higher oscillator strengths and correspond to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are delocalized over the aromatic rings. mdpi.comrsc.org The nitrogen lone pairs of the aniline (B41778) and the tertiary amine can give rise to lower energy n → π* transitions. The calculated absorption wavelengths, oscillator strengths, and major orbital contributions for analogous compounds provide a basis for predicting the spectral features of this compound.
| Calculated Parameter | Predicted Value/Transition for Analogous Aromatic Amines | Computational Method |
|---|---|---|
| λmax (nm) | ~250 - 350 | TD-DFT/B3LYP/6-311++G(d,p) |
| Oscillator Strength (f) | > 0.1 for π → π | TD-DFT |
| Major Transition | HOMO → LUMO (π → π) | TD-DFT |
| Secondary Transition | n → π* | TD-DFT |
Nonlinear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis
The presence of electron-donating (amino groups) and π-conjugated (benzyl and phenyl rings) moieties in this compound suggests its potential as a nonlinear optical (NLO) material. Computational methods are instrumental in predicting the NLO response of molecules, primarily through the calculation of the first and second hyperpolarizabilities (β and γ, respectively). bohrium.commq.edu.au
Theoretical investigations of substituted anilines have shown that the magnitude of the hyperpolarizability is highly dependent on the nature and position of substituents, which influence the intramolecular charge transfer (ICT) characteristics. mq.edu.aunih.gov The NLO properties of the target molecule can be computed using methods like the finite field approach coupled with DFT or Møller-Plesset perturbation theory (MP2). bohrium.commq.edu.au
Natural Bond Orbital (NBO) analysis is a powerful tool to understand the electronic origins of NLO properties by elucidating intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.orgnih.gov In molecules like this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs (nN) into the antibonding orbitals (π*) of the aromatic rings. materialsciencejournal.orgnih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key indicator of the extent of ICT, which is directly related to the NLO response. nih.gov
| Parameter | Significance in NLO and NBO Analysis | Typical Computational Approach |
|---|---|---|
| First Hyperpolarizability (β) | Measures the second-order NLO response. | DFT/Finite Field |
| Second Hyperpolarizability (γ) | Measures the third-order NLO response. | DFT/Finite Field |
| NBO Interaction (nN → π*C-C) | Indicates charge delocalization from nitrogen to the aromatic ring. | NBO Analysis |
| Stabilization Energy (E(2)) | Quantifies the strength of hyperconjugative interactions. | NBO Analysis |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations can provide atomic-level insights into the intermolecular interactions and self-assembly behavior of this compound in condensed phases. mdpi.com Studies on related aromatic and amino-containing molecules, such as aniline and phenylalanine derivatives, have demonstrated their propensity to form ordered aggregates through non-covalent interactions. rsc.orgnih.gov
The key intermolecular interactions governing the self-assembly of this molecule would include hydrogen bonding, π-π stacking, and van der Waals forces. The primary amine of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. The two aromatic rings are capable of engaging in π-π stacking interactions, which can be in either a parallel-displaced or T-shaped conformation.
MD simulations, using force fields like AMBER or CHARMM, can be employed to model the behavior of multiple molecules of this compound in a simulation box with an explicit solvent. nih.gov Analysis of the simulation trajectories can reveal the preferred modes of dimerization and higher-order aggregation, the radial distribution functions of interacting atoms, and the free energy landscapes of the self-assembly process. rsc.orgresearchgate.net
Computational Assessment of Molecular Descriptors for Structural Insights
Molecular descriptors are numerical values that encode various aspects of a molecule's structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. nih.govpharmatutor.org For this compound, a range of descriptors can be computationally calculated to provide insights into its physicochemical properties and potential biological activity.
These descriptors are broadly categorized into constitutional, topological, geometrical, and electronic descriptors. Quantum chemical calculations at the DFT level are often employed to derive accurate electronic descriptors. nih.govnih.gov For instance, the energies of the HOMO and LUMO are indicative of the molecule's electron-donating and accepting capabilities, respectively. The electrostatic potential mapped onto the molecular surface can reveal regions prone to electrophilic or nucleophilic attack.
QSAR studies on aniline derivatives have identified various descriptors that correlate with properties like lipophilicity and metabolic fate. nih.govnih.gov A similar approach for this compound would involve the calculation of a comprehensive set of descriptors to build predictive models for its properties of interest.
| Descriptor Category | Specific Descriptors | Structural Insights Provided |
|---|---|---|
| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition and size. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Molecular shape and steric properties. |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, polarity, and sites for intermolecular interactions. |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structure of 3-{[benzyl(methyl)amino]methyl}aniline, featuring a primary aromatic amine (aniline) and a tertiary amine, makes it a plausible intermediate in the synthesis of more complex molecules. The aniline (B41778) group is a versatile precursor for a wide range of chemical transformations. For instance, the amino group can be diazotized and subsequently replaced by various substituents (Sandmeyer reaction), or it can undergo acylation, alkylation, and arylation reactions. It can also participate in condensation reactions to form heterocycles.
However, a specific search of the scientific literature did not yield any documented instances where this compound has been explicitly used as a key intermediate in the total synthesis of a complex natural product or a pharmaceutically active molecule. While general methods for the synthesis of substituted anilines and their subsequent use in building complex molecular frameworks are well-established, the specific contribution of this particular compound remains undocumented in readily accessible research. beilstein-journals.orgresearchgate.net A Chinese patent suggests the use of N-benzylaniline derivatives in the preparation of antibacterial agents, indicating a potential application area for related compounds. google.com
Integration into Novel Polymeric Architectures and Advanced Materials
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. rsc.org The amino group of the aniline can be polymerized through oxidative coupling to form a conjugated polymer backbone. The substituents on the aniline ring can influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.
A study on the synthesis and characterization of poly(o- and m-amino benzyl (B1604629) amine) and their copolymers with aniline demonstrates that structurally similar compounds can be polymerized. uss.cl This research suggests that this compound could potentially be used as a monomer or co-monomer to synthesize novel polymers. The benzyl(methyl)amino]methyl substituent would be expected to impart specific properties to the polymer, such as increased solubility in organic solvents or the ability to coordinate with metal ions. However, there are no specific reports on the polymerization of this compound or the properties of the resulting polymer.
Table 1: Potential Polymerization Characteristics of this compound (Hypothetical)
| Property | Potential Influence of the [Benzyl(methyl)amino]methyl Substituent |
| Solubility | May enhance solubility in common organic solvents compared to unsubstituted polyaniline. |
| Processability | Improved solubility could lead to better processability for film and fiber formation. |
| Metal Coordination | The tertiary amine and the aniline nitrogen could act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties. |
| Conductivity | The bulky substituent might introduce steric hindrance, potentially affecting the planarity of the polymer chain and thus its electrical conductivity. |
This table is based on general principles of polymer chemistry and the known effects of substituents on polyaniline properties. No experimental data for polymers derived from this compound has been found.
Development of Catalytic Systems Incorporating Derivatives of the Compound
The nitrogen atoms in this compound can act as ligands for transition metals, making its derivatives potential candidates for the development of novel catalysts. The aniline nitrogen and the tertiary amine nitrogen could coordinate to a metal center, forming a chelate complex. The electronic and steric properties of the ligand, and therefore the catalytic activity of the metal complex, could be tuned by modifying the substituents on the aromatic rings.
Schiff base metal complexes, which can be formed by the condensation of an amine with a carbonyl compound, are known to have a wide range of catalytic applications. ajgreenchem.com It is conceivable that derivatives of this compound could be used to synthesize Schiff base ligands for new catalytic systems. However, a review of the literature did not reveal any studies where derivatives of this specific compound have been used to create catalysts for organic reactions. The development of metal complexes with imidazole- and benzimidazole-based ligands for antimicrobial and anti-inflammatory activities has been reported, showcasing the general approach of using nitrogen-containing ligands in coordination chemistry for functional applications. rsc.org
Contribution to the Design of Novel Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-organized molecular assemblies. The aniline group in this compound can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Directions
Academic research on substituted benzyl (B1604629) anilines has primarily focused on the development of novel synthetic methodologies and the exploration of their utility as scaffolds in medicinal chemistry. A key contribution in the synthesis of related structures is the development of catalyst- and additive-free methods for producing N-substituted anilines, which offers a more environmentally friendly and efficient alternative to traditional metal-catalyzed reactions. beilstein-journals.orgnih.gov These methods often involve sequential imine condensation–isoaromatization pathways. beilstein-journals.orgnih.gov
The primary research direction for this class of compounds lies in their application as building blocks for pharmacologically active molecules. For instance, derivatives of benzyl anilines are investigated for their potential as anticancer agents. researchgate.net Specifically, they are precursors to quinolone structures which have shown inhibitory effects on various proteins and enzymes involved in cancer cell proliferation. researchgate.net Furthermore, related structures have been explored as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in the progression of malignant gliomas. nih.gov
Future research will likely focus on:
Expansion of Synthetic Methodologies: Developing more efficient, scalable, and versatile synthetic routes to access a wider range of substituted benzyl anilines with diverse functional groups.
Medicinal Chemistry Applications: Investigating the therapeutic potential of these compounds in a broader range of diseases, including neurodegenerative disorders and inflammatory conditions, by designing and synthesizing novel derivatives.
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how different substituents on the aniline (B41778) and benzyl rings influence biological activity, selectivity, and pharmacokinetic properties.
Emerging Trends in the Academic Research of Substituted Benzyl Anilines
The field of substituted benzyl aniline research is witnessing several emerging trends that are shaping its future direction. A significant trend is the move towards "green chemistry" principles in synthesis. This includes the use of milder reaction conditions, avoidance of heavy metal catalysts, and the development of one-pot synthesis procedures to improve efficiency and reduce waste. beilstein-journals.orgnih.gov
Another prominent trend is the isosteric replacement of aniline motifs in drug candidates to overcome metabolic liabilities. acs.org While aniline is a common pharmacophore, it can be susceptible to metabolic oxidation, leading to toxicity. Researchers are exploring the replacement of the aniline ring with non-aromatic carbocyclic structures to improve the metabolic stability and safety profile of drug candidates. acs.org This approach could be extended to substituted benzyl anilines to create novel therapeutic agents with enhanced properties.
Furthermore, there is a growing interest in the application of computational and theoretical chemistry to guide the design of new substituted benzyl aniline derivatives. Docking studies are being employed to understand the binding modes of these molecules with their biological targets, such as enzymes and receptors, which can aid in the rational design of more potent and selective inhibitors. nih.gov
Proposed Avenues for Future Experimental and Theoretical Investigations
Building upon the existing knowledge and emerging trends, several avenues for future experimental and theoretical investigations can be proposed for 3-{[benzyl(methyl)amino]methyl}aniline and its analogues:
Experimental Investigations:
Novel Synthetic Routes: Development of stereoselective synthetic methods to access chiral derivatives of this compound, which could exhibit distinct biological activities.
Biological Screening: A comprehensive biological screening of this compound and a library of its derivatives against a panel of cancer cell lines and key enzymes implicated in various diseases. This could include assays for iNOS inhibition, as suggested by studies on structurally related compounds. nih.gov
Material Science Applications: Exploration of the potential of these compounds in material science, for example, as building blocks for novel polymers or as ligands in the synthesis of metal-organic frameworks (MOFs).
Pharmacokinetic Studies: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of promising derivatives to assess their drug-like properties.
Theoretical Investigations:
Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide insights into their chemical behavior and guide synthetic efforts.
Molecular Docking and Dynamics Simulations: Performing molecular docking and dynamics simulations to predict the binding affinity and interaction patterns of these compounds with various biological targets. This can help in identifying potential therapeutic applications and in designing more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish a mathematical relationship between the structural features of substituted benzyl anilines and their biological activity. This can facilitate the virtual screening of large compound libraries and the design of new molecules with improved efficacy.
By pursuing these experimental and theoretical avenues, the scientific community can unlock the full potential of this compound and the broader class of substituted benzyl anilines, leading to advancements in both fundamental chemistry and applied sciences.
Q & A
Q. What are the recommended synthetic routes for 3-{[Benzyl(methyl)amino]methyl}aniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-aminobenzaldehyde with benzylmethylamine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions. Optimization involves:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation).
- Catalyst : Use 10 mol% Pd/C for hydrogenation if intermediates require deprotection .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Yield improvements (>80%) are achieved by monitoring pH (6–7) and using excess benzylmethylamine (1.5 eq).
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.5–7.3 ppm), methylene (–CH2–N–, δ 3.2–3.8 ppm), and benzyl/methyl groups (δ 2.1–2.4 ppm).
- ¹³C NMR : Quaternary carbons near 140–150 ppm confirm aromatic substitution .
- FTIR : N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) validate the amine group .
- HPLC-TOF : Exact mass analysis (theoretical [M+H]⁺ = 255.17) ensures purity ≥95% .
Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous aromatic amines?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
- Waste Disposal : Quench residual amine with 10% acetic acid before disposal in labeled hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) when characterizing derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Use GC-MS (EI ionization) to confirm molecular ions and HPLC-TOF for exact mass matching (Δppm < 1.0). For ambiguous peaks, perform 2D NMR (HSQC, HMBC) to assign coupling and long-range correlations .
- Impurity Profiling : Compare retention times with spiked standards in HPLC to identify byproducts (e.g., over-alkylated species) .
Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting the conformational stability of this compound in solution?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate torsional angles for the benzyl-methylamino group. Compare with X-ray crystallography data (e.g., bond angles: N–C–C ≈ 109.5°) .
- MD Simulations : Solvate the molecule in explicit water (TIP3P model) and analyze RMSD over 50 ns to assess flexibility of the methylene linker .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) and methylamino groups.
- 3D-QSAR : Align derivatives using CoMFA/CoMSIA to map electrostatic/hydrophobic fields. Validate with in vitro assays (e.g., IC50 against kinase targets) .
- Data Analysis : Use partial least squares (PLS) regression to correlate steric/electronic descriptors with activity .
Q. What strategies mitigate side reactions (e.g., oxidation, dimerization) during the synthesis of this compound?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the aniline group to nitroso derivatives.
- Temperature Control : Avoid exceeding 50°C during amination to suppress dimerization via Schiff base formation.
- Additives : Include 1 eq. of hydroquinone to scavenge free radicals in refluxing ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
